molecular formula C14H14FN B14319100 2-(4-Fluorophenyl)-5-propylpyridine CAS No. 106793-23-1

2-(4-Fluorophenyl)-5-propylpyridine

Cat. No.: B14319100
CAS No.: 106793-23-1
M. Wt: 215.27 g/mol
InChI Key: HNWKVRDBAYBIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-propylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. The presence of a fluorine atom on the phenyl ring and a propyl group on the pyridine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-propylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing various substituted pyridines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and reagents can be optimized to reduce costs and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-propylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-propylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-propylpyridine involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The propyl group on the pyridine ring can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)pyridine: Lacks the propyl group, which may affect its biological activity and chemical properties.

    2-(4-Chlorophenyl)-5-propylpyridine: Substitution of fluorine with chlorine can lead to differences in reactivity and biological activity.

    2-(4-Fluorophenyl)-3-propylpyridine: Variation in the position of the propyl group can influence the compound’s properties.

Uniqueness

2-(4-Fluorophenyl)-5-propylpyridine is unique due to the specific combination of the fluorine atom and the propyl group, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

106793-23-1

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-propylpyridine

InChI

InChI=1S/C14H14FN/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h4-10H,2-3H2,1H3

InChI Key

HNWKVRDBAYBIRU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.